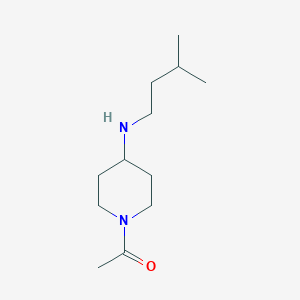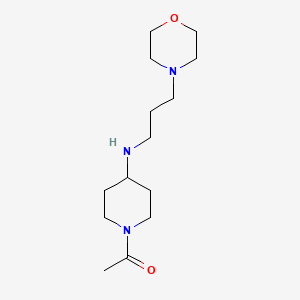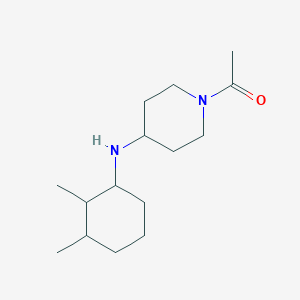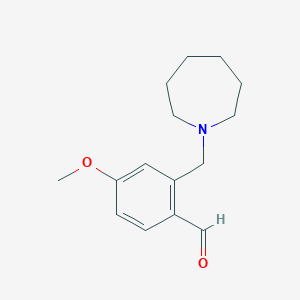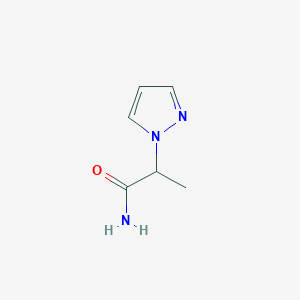
2-(1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)propanamide, also known as Pyrazolam, is a synthetic compound used in scientific research. It is a member of the pyrazolam family, which are derivatives of the pyrazole group of compounds. Pyrazolam has a wide range of applications in scientific research and is used for a variety of purposes, including as a molecular probe for studying enzyme mechanisms, as a ligand for studying protein-protein interactions, and as a tool for studying the structure and function of proteins. In addition, Pyrazolam has been used in laboratory experiments to study the effects of various drugs on the central nervous system.
Applications De Recherche Scientifique
Fonctionnalisation C–H catalysée au Rhodium(III)
Le composé 2-(1H-pyrazol-1-yl)propanamide peut être utilisé dans la fonctionnalisation C–H catalysée au Rhodium(III) . Ce processus implique l'utilisation d'alcynes internes et fournit un moyen simple pour la synthèse divergente de produits d'alcénylation C–H ou de produits d'indazole .
Synthèse de produits chimiques bioactifs
L'échafaudage pyrazole, qui comprend le this compound, est fréquemment utilisé comme échafaudage dans la synthèse de produits chimiques bioactifs . Ces produits chimiques ont un large éventail d'applications en chimie médicinale, découverte de médicaments, agrochimie, chimie de coordination et chimie organométallique .
Activités antileishmaniennes et antimalariennes
Les composés portant du pyrazole, y compris le this compound, sont connus pour leurs divers effets pharmacologiques, notamment de puissantes activités antileishmaniennes et antimalariennes . Ces composés sont synthétisés et leurs structures sont vérifiées à l'aide de diverses techniques .
Synthèse d'hétérocycles
L'échafaudage pyrazole, y compris le this compound, est utilisé dans la synthèse d'hétérocycles . Les hétérocycles sont une classe de composés organiques qui contiennent une structure cyclique constituée d'au moins deux éléments différents .
Synthèse verte
L'échafaudage pyrazole, y compris le this compound, est utilisé dans la synthèse verte . La synthèse verte est une méthode de synthèse de composés chimiques d'une manière respectueuse de l'environnement .
Synthèse assistée par micro-ondes
L'échafaudage pyrazole, y compris le this compound, est utilisé dans la synthèse assistée par micro-ondes . La synthèse assistée par micro-ondes est une méthode de synthèse de composés chimiques utilisant des radiations micro-ondes .
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazole-based compounds have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Analyse Biochimique
Biochemical Properties
2-(1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes. These interactions can influence the activity of these enzymes, thereby affecting cellular metabolism and signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as proliferation, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain kinases, leading to reduced phosphorylation of target proteins . This inhibition can affect downstream signaling pathways and cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may influence experimental outcomes. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism. Additionally, this compound can affect the production of secondary metabolites, which may have further biological implications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It has been observed to interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its activity and function .
Propriétés
IUPAC Name |
2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRDDTXGDTKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



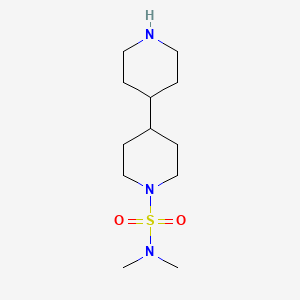

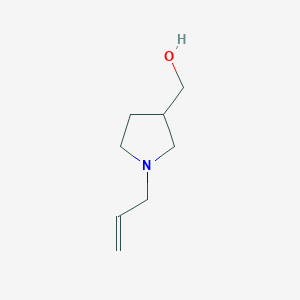
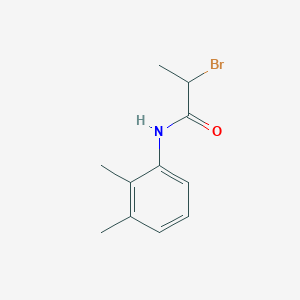
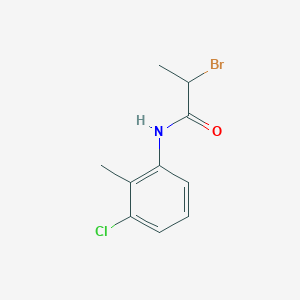
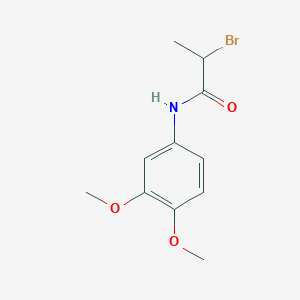
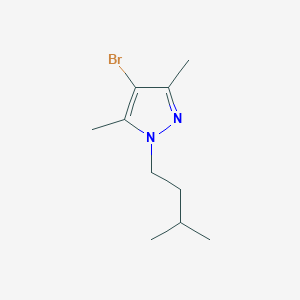
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
